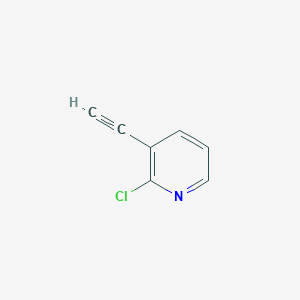

2-Chloro-3-ethynylpyridine

Descripción general

Descripción

2-Chloro-3-ethynylpyridine is an organic compound with the molecular formula C7H4ClN . It has a molecular weight of 137.57 . The compound is typically stored at room temperature and has a physical form of powder .

Molecular Structure Analysis

The InChI code for 2-Chloro-3-ethynylpyridine is1S/C7H4ClN/c1-2-6-4-3-5-9-7(6)8/h1,3-5H . This code provides a specific description of the molecule’s structure, including the positions of the chlorine, ethynyl group, and pyridine ring. Physical And Chemical Properties Analysis

2-Chloro-3-ethynylpyridine is a solid at room temperature . It has a molecular weight of 137.57 . The compound’s boiling point is approximately 224.9±25.0 C at 760 mmHg .Aplicaciones Científicas De Investigación

1. Hydrohalogenation Applications

2-Ethynylpyridines, including 2-Chloro-3-ethynylpyridine, have shown efficient hydrohalogenation reactions without special reagents. They react readily with hydrochloric acid to form pyridinium salts, enhancing the electrophilicity of the ethynyl group and facilitating nucleophilic addition of halide ions, yielding high yields of products like 2-(2-chloroethenyl)pyridine. This process applies to hydrobromination and hydroiodination using respective acids (Muragishi et al., 2017).

2. Chemical Interaction and Structural Analysis

2-Ethynylpyridine (2-EP) demonstrates multifunctional properties, capable of forming hydrogen-bonded complexes. Its dimer structures and distribution in solvents like tetrachloroethene have been analyzed using IR spectroscopy and theoretical calculations, revealing insights into its hydrogen-bonding capabilities involving CH, Aryl-H, and N-atoms (Bakarić & Spanget-Larsen, 2018).

3. Soil Nitrification Inhibition

2-Ethynylpyridine has been identified as a potent inhibitor of nitrification in soil, suggesting its utility as a soil nitrification inhibitor. It compares favorably with other nitrification inhibitors and shows effectiveness based on soil type and temperature. These properties are significant for agricultural applications, particularly for retarding nitrification of fertilizer nitrogen in soil (McCarty & Bremner, 1990).

4. Molecular Electronic Applications

3-Nitro-2-(3'-nitro-2'-ethynylpyridine)-5-thiopyridine, a derivative of 2-ethynylpyridine, exhibits charge-induced conformational switching and rectifying behavior, making it suitable for applications as a molecular diode. This molecule can act as a memory or nano-actuator, controlled by an external fieldor bias voltage, highlighting its potential in electronic and molecular device applications (Derosa, Guda, & Seminario, 2003).

5. Spectroscopic Studies and Chemical Reactivity

Spectroscopic analysis of 2-ethynylpyridines, including their interaction with other molecules like trimethylphosphate, provides insights into the secondary hydrogen bonds and complex formations. Such studies are crucial for understanding the molecular dynamics and reactivity of these compounds, which can be significant in developing new chemical processes or materials (Vojta et al., 2016).

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s known that ethynylpyridines, in general, can interact with various biological targets depending on their specific structure and functional groups .

Mode of Action

Ethynylpyridines can participate in various chemical reactions due to the presence of the ethynyl group . The chlorine atom in the 2-position could potentially enhance the reactivity of the ethynyl group, leading to unique interactions with its targets .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-3-ethynylpyridine . These factors could include pH, temperature, presence of other molecules, and specific conditions within the biological system where the compound is active.

Propiedades

IUPAC Name |

2-chloro-3-ethynylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN/c1-2-6-4-3-5-9-7(6)8/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDXBYAHLSUVKHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(N=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10603824 | |

| Record name | 2-Chloro-3-ethynylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10603824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1196156-69-0 | |

| Record name | 2-Chloro-3-ethynylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1196156-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3-ethynylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10603824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2'-Cyano-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1357677.png)

![4-[(2-Oxoimidazolidin-1-yl)methyl]benzoic acid](/img/structure/B1357710.png)

![2-[(2,3-Dichlorophenyl)formamido]acetic acid](/img/structure/B1357728.png)

![5-[2-(4-Methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1357729.png)

amine](/img/structure/B1357731.png)